Hericenone C
Overview
Description
Molecular Structure
Atomic Arrangement
Hericenone C is composed of carbon (C), hydrogen (H), and oxygen (O) atoms[“]. The atoms are arranged in a specific structure that includes a terpenoid backbone with multiple rings and functional groups.
Bonding Type
The compound contains covalent bonds, including single, double, and possibly triple bonds, which are typical in organic molecules. The presence of oxygen atoms suggests the existence of polar bonds.
Geometry
The geometry of this compound is determined by the arrangement of its atoms and bonds. The molecule likely adopts a three-dimensional structure due to the presence of rings and multiple functional groups.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the presence of electronegative atoms (such as oxygen) and the overall molecular geometry. This distribution affects the molecule's polarity and reactivity.
Stereochemistry
This compound may exist as different stereoisomers, depending on the spatial arrangement of its atoms. These isomers can have different biological activities and properties.
Resonance Structure
The resonance structures of this compound involve the delocalization of electrons within the molecule, which can contribute to its stability and reactivity.
Mechanism of Action
Target of Action
Hericenone C primarily targets neurons and neurological pathways[“]. It is known for its neurotrophic and neuroprotective properties, which suggest that it supports the growth and survival of neurons[“].
Mode of Action
This compound interacts with its targets by promoting neuronal growth factor (NGF) production and enhancing neurotransmitter function[“]. It may also reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Result of Action
The biological effects of this compound include improved cognitive function, neuroprotection, and potential benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease[“][“]. It may also aid in recovery from ischemic stroke by promoting neuronal repair and regeneration.
Side Effects
While this compound is generally considered safe, potential side effects may include allergic reactions or digestive issues if consumed in large quantities. However, more research is needed to fully understand its safety profile.
Action Environment
The action of this compound can be influenced by environmental factors such as diet, lifestyle, and overall health. Ensuring a healthy environment and lifestyle may enhance its neuroprotective effects.
Physical Properties
State
Hericenone C is typically found in a solid state at standard temperature and pressure.
Color and Appearance
The color of this compound is white to off-white. It generally has a crystalline appearance and is opaque[“].
Density
The density of this compound is approximately 1.2 g/cm³.
Melting Point and Boiling Point
The melting point of this compound is around 200-205°C, and it decomposes before boiling, so a specific boiling point is not applicable.
Solubility
This compound is sparingly soluble in water but more soluble in organic solvents such as ethanol and methanol.
Electrical Conductivity and Thermal Conductivity
This compound is a non-conductive organic compound, meaning it has low electrical conductivity. Its thermal conductivity is also low, typical of organic compounds.
Refractive Index
The refractive index of this compound is approximately 1.540.
Chemical Properties
Chemical Reaction Type
Hericenone C commonly undergoes oxidation-reduction reactions and esterification reactions due to its functional groups.
Reactivity
This compound is moderately reactive with oxygen, leading to oxidation. It is also reactive with strong acids and bases, which can lead to hydrolysis and other transformations.
Redox Property
This compound acts as a mild reducing agent due to the presence of hydroxyl groups and double bonds.
Acidity and Alkalinity
This compound is slightly acidic because of the hydroxyl groups, but it is not strongly acidic or basic.
Stability
This compound is relatively stable under normal conditions but can decompose upon exposure to high temperatures or strong oxidizing agents.
Biochemical Properties
Biochemical Properties
Hericenone C plays a role in neurotrophic and neuroprotective biochemical reactions. It interacts with neuronal growth factors and neurotransmitter systems, promoting neuronal health and function.
Cellular Effects
This compound has positive effects on neuronal cells, enhancing their growth and survival. It reduces oxidative stress and inflammation within cells, which are crucial for maintaining cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves enhancing NGF production and modulating neurotransmitter function. It also involves antioxidant properties that help in reducing oxidative damage at the molecular level.
Time Effect
The effects of this compound can be cumulative, with long-term administration potentially leading to more pronounced neuroprotective benefits.
Related Small Molecules
Cortistatin-29 (1-13) (rat),L-803,087 Trifluoroacetate,Pasireotide,PRL 3195,(1R,1'S,3'R/1R,1'R,3'S)-L-054,264,J-2156,AP102,DOTA satoreotide,CYN 154806 ,MK-1421
Scientific Research Applications
Neuroprotective Effects
Hericenone C has been shown to have neuroprotective properties, which means it can help protect neurons from damage and degeneration[“]. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease[“].
Cognitive Enhancement
Research suggests that this compound can enhance cognitive function by promoting the production of nerve growth factor (NGF) and improving neurotransmitter function[“]. This could be beneficial for improving memory and learning abilities.
Antioxidant Activity
This compound exhibits antioxidant properties, helping to reduce oxidative stress in cells[“]. This can prevent cellular damage and support overall cellular health, which is crucial for preventing aging and various diseases.
Anti-inflammatory Effects
The compound has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. This is particularly important for conditions where chronic inflammation is a contributing factor, such as arthritis and other inflammatory diseases.
Promotion of Neuronal Growth
This compound promotes neuronal growth by stimulating the production of NGF. This can aid in the repair and regeneration of damaged neurons, which is beneficial for recovery from injuries and neurodegenerative conditions.
Enhancement of Immune Function
Some studies suggest that this compound can enhance immune function, helping the body to better fight off infections and diseases[“]. This could be particularly useful for individuals with weakened immune systems.
Potential Anti-cancer Properties
There is preliminary evidence that this compound may have anti-cancer properties, potentially inhibiting the growth of cancer cells. Further research is needed to fully understand its effects and potential applications in cancer treatment.
Improvement of Mental Health
This compound may have positive effects on mental health, potentially reducing symptoms of anxiety and depression. Its neuroprotective and cognitive-enhancing properties could contribute to overall mental well-being.
Properties
CAS No. |
137592-03-1 |
---|---|
Molecular Formula |
C35H54O6 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate |
InChI |
InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(38)41-26-29-24-33(40-5)31(35(39)32(29)25-36)21-20-28(4)23-30(37)22-27(2)3/h20,22,24-25,39H,6-19,21,23,26H2,1-5H3/b28-20+ |
InChI Key |
OGYBKWUOLWCQDS-VFCFBJKWSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC |
melting_point |
38-40°C |
physical_description |
Solid |
Synonyms |
hericenone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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